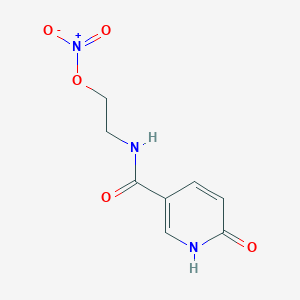

6-Hydroxy Nicorandil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGQDUMCVZGWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556336 | |

| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113743-17-2 | |

| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of 6-Hydroxy Nicorandil

Abstract: This technical guide provides a comprehensive overview of 6-Hydroxy Nicorandil, a significant metabolite of the antianginal drug Nicorandil. The document details its discovery through metabolic studies, outlines robust methodologies for its isolation from biological matrices, and presents advanced analytical techniques for its characterization and quantification. Furthermore, a proposed synthetic pathway is discussed to facilitate the acquisition of a pure reference standard. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction: The Significance of Nicorandil and its Metabolites

Nicorandil is a unique antianginal agent possessing a dual mechanism of action: it functions as both a potassium channel activator and a nitric oxide (NO) donor.[] This dual action leads to arterial and venous dilation, reducing both preload and afterload on the heart, which is beneficial in the treatment of angina pectoris.[2] Like most xenobiotics, Nicorandil undergoes extensive metabolism in the body, primarily in the liver. The main biotransformation pathway is denitration to form N-(2-hydroxyethyl)-nicotinamide, which is pharmacologically inactive.[3] However, the comprehensive profiling of all metabolites is crucial for a complete understanding of a drug's disposition, potential for drug-drug interactions, and overall safety profile. Among these is this compound, a hydroxylated metabolite of the parent drug.

Discovery and Identification of this compound

The identification of this compound, also referred to as Nicorandil Metabolite M2, has emerged from detailed drug metabolism studies aimed at characterizing the full metabolic fate of Nicorandil.[4] While the primary metabolic route is denitration, hydroxylation represents another key pathway for drug metabolism, often mediated by cytochrome P450 enzymes. The discovery of this metabolite underscores the importance of employing high-resolution analytical techniques capable of detecting and identifying low-level metabolic products in complex biological matrices.

The initial identification of this compound would have relied on comparative analysis of biological samples from subjects administered Nicorandil against control samples. The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of such investigations. By comparing the mass spectra of the parent drug with its metabolites, researchers can identify mass shifts corresponding to specific metabolic transformations. In the case of this compound, a mass increase of 16 atomic mass units (amu) compared to Nicorandil is indicative of the addition of a hydroxyl group.

Metabolic Pathway of Nicorandil to this compound

The biotransformation of Nicorandil into this compound is a Phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is typically catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. The pyridine ring of Nicorandil is susceptible to electrophilic attack, and the introduction of a hydroxyl group at the 6-position is a plausible metabolic outcome.

Caption: Metabolic conversion of Nicorandil to this compound.

Isolation and Purification of this compound from Biological Matrices

The isolation of this compound from biological fluids such as plasma or urine is a critical step prior to its characterization and quantification. A robust and reproducible extraction method is essential to remove interfering endogenous components and concentrate the analyte. Solid-phase extraction (SPE) is a highly effective technique for this purpose.

Proposed Solid-Phase Extraction (SPE) Protocol from Human Plasma

This proposed protocol is based on established methods for the extraction of small molecule drugs and their metabolites from plasma.

Objective: To isolate this compound from human plasma with high recovery and purity.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Human plasma samples

-

Internal Standard (e.g., deuterated this compound)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Centrifuge

-

Nitrogen evaporator

Step-by-Step Protocol:

-

Sample Pre-treatment:

-

Thaw frozen plasma samples at room temperature.

-

Spike the plasma sample (e.g., 500 µL) with an appropriate concentration of the internal standard.

-

Vortex the sample for 30 seconds.

-

Acidify the plasma sample by adding 500 µL of 2% formic acid in water. This step ensures that the analyte is in the correct ionization state for retention on the SPE sorbent.

-

Vortex for another 30 seconds and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

-

SPE Cartridge Conditioning:

-

Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

-

Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

-

-

Elution:

-

Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the subsequent LC-MS/MS analysis.

-

Caption: Workflow for the isolation of this compound from plasma.

Structural Elucidation and Characterization

Once isolated, the definitive identification and structural confirmation of this compound require advanced analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for both the identification and quantification of drug metabolites.

-

Chromatographic Separation: A reversed-phase HPLC or UPLC method is typically employed to separate this compound from the parent drug and other metabolites. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier is a common starting point.[5]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally effective for Nicorandil and its derivatives.

-

Full Scan MS: This would reveal the protonated molecular ion [M+H]⁺ of this compound at m/z 228.1, which is 16 amu higher than that of Nicorandil (m/z 212.1).

-

Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 228.1) will produce a characteristic fragmentation pattern. Key fragment ions can be used for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

-

| Compound | Parent Ion (m/z) | Product Ion (m/z) |

| Nicorandil | 212 | 135 |

| Denitrated Metabolite | 166 | 106 |

| This compound (Proposed) | 228 | 151 |

Table 1: Proposed MRM transitions for Nicorandil and its metabolites. The transition for the denitrated metabolite is from a published method.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a definitive structural elucidation, particularly for a novel metabolite, NMR spectroscopy is invaluable. This would require isolating a sufficient quantity of the metabolite, likely through preparative HPLC.[6][7] ¹H and ¹³C NMR spectra would confirm the position of the hydroxyl group on the pyridine ring.

Proposed Chemical Synthesis of this compound

The synthesis could start from a commercially available hydroxylated nicotinic acid derivative, which would then be coupled with 2-aminoethyl nitrate.

Caption: Proposed synthetic route for this compound.

Pharmacological Significance and Future Directions

The pharmacological activity of this compound has not been extensively studied. It is crucial to determine if this metabolite retains any of the potassium channel opening or NO-donating properties of the parent compound. If active, it could contribute to the overall therapeutic effect or potential side effects of Nicorandil. Future research should focus on:

-

Enzyme Phenotyping: Identifying the specific CYP450 isozymes responsible for the formation of this compound.

-

Pharmacokinetic Profiling: Quantifying the levels of this compound in plasma and urine after Nicorandil administration to understand its contribution to the overall drug exposure.

-

In Vitro Pharmacological Assays: Testing the activity of purified this compound on potassium channels and its ability to release nitric oxide.

Conclusion

This compound is a relevant, albeit likely minor, metabolite of Nicorandil. Its discovery highlights the necessity of thorough metabolic profiling in drug development. This guide has provided a framework for its isolation from biological matrices using solid-phase extraction, its characterization by LC-MS/MS, and a proposed synthetic route for obtaining a pure standard. The methodologies and insights presented herein are intended to support further research into the complete metabolic and pharmacological profile of Nicorandil.

References

-

Prakash, L., Malipeddi, H., & Subbaiah, B. V. (2015). Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets. Journal of Chromatographic Science, 53(1), 122–126. [Link]

- Mukhopadhyay, S., Kumat, A., & Mehta, A. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 843-850.

- Prakash, L., Malipeddi, H., & Subbaiah, B. V. (2014). Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets.

-

Cesar, I., & Pianetti, G. A. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Mass Spectrometry, 46(11), 1157–1163. [Link]

-

Rajput, S. J., & Patel, A. K. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Request PDF. [Link]

-

INTEDE. (n.d.). Details of the Drug Metabolite (DM). INTEDE. Retrieved January 12, 2026, from [Link]

-

Cesar, I. C., Bastos, L. F., & Pianetti, G. A. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Semantic Scholar. [Link]

-

Mukhopadhyay, S. (2003). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Semantic Scholar. [Link]

-

Rahman, N., & Ahmad, Y. (2006). Quantitation of Nicorandil in Pharmaceutical Formulations by Spectrophotometry Using N-(1-naphthyl) Ethylenediamine Dihydrochloride as Coupling Agent. ResearchGate. [Link]

-

Cesar, I. C., & Pianetti, G. A. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: Application for a pharmacokinetic study. Request PDF. [Link]

-

Liu, X., et al. (2020). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 10(1), 123-134. [Link]

-

Braidy, N., et al. (2019). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences, 20(1), 1-18. [Link]

- Google Patents. (2024). WO2024097576A1 - Preparation of pyrazolopyridine and triazolopyridine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.

-

Montes-Cebrián, L., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. [Link]

-

Yang, T., & Sauve, A. A. (2016). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Current Protocols in Chemical Biology, 8(4), 267-279. [Link]

-

Wang, Y., et al. (2024). Network Pharmacology and Experimental Verification: SanQi-DanShen Treats Coronary Heart Disease by Inhibiting the PI3K/AKT Signaling Pathway. Journal of Cardiovascular Development and Disease, 11(10), 302. [Link]

-

ResearchGate. (n.d.). Three-component synthesis of nicotinamide derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Li, Y., et al. (2020). Identifying the molecular targets and mechanisms of xuebijing injection for the treatment of COVID-19 via network pharmacology and molecular docking. ScienceOpen. [Link]

-

Wang, S., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1234567. [Link]

-

Kim, H. (2007). HPLC Method for the Determination of Nicorandil in Human Plasma. ResearchGate. [Link]

-

Al-Ghamdi, A. F. (2017). Determination of nicorandil in spiked urine and plasma samples. ResearchGate. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6-Hydroxy Nicorandil fundamental chemical properties

An In-Depth Technical Guide to the Fundamental Chemical Properties of 6-Hydroxy Nicorandil

Introduction

This compound is a principal metabolite of Nicorandil, a cardiovascular drug utilized for the treatment of angina pectoris.[1] Nicorandil exhibits a unique dual mechanism of action, functioning as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor, which collectively contribute to its vasodilatory and cardioprotective effects.[2][3][4][5][6] Understanding the fundamental properties of its metabolites, such as this compound, is critical for drug development professionals and researchers. This is because the metabolic profile of a drug profoundly influences its pharmacokinetics, efficacy, and safety. This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The foundational step in characterizing any pharmaceutical compound is to define its physicochemical properties. These parameters govern the compound's behavior in both in vitro and in vivo systems, affecting its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| CAS Number | 113743-17-2 | [1][7][8] |

| Molecular Formula | C₈H₉N₃O₅ | [1][7][8] |

| Molecular Weight | 227.17 g/mol | [1][9] |

| Synonyms | 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide; 2-(6-hydroxynicotinamido)ethylnitrate | [] |

| Appearance | White solid | [] |

Metabolism and Synthesis

Metabolic Pathway of Nicorandil

This compound is a metabolite of Nicorandil. The metabolic transformation of Nicorandil is a critical aspect of its pharmacokinetic profile. The primary metabolic routes for Nicorandil involve denitration, followed by integration into the nicotinamide metabolic pathway.[11][13] The formation of this compound represents a hydroxylation reaction on the pyridine ring, a common metabolic transformation for pyridine-containing compounds.

Caption: Metabolic conversion of Nicorandil to this compound.

Chemical Synthesis

While this compound is primarily of interest as a metabolite, it can be custom synthesized for use as a pharmaceutical reference standard for impurity profiling and analytical method development.[9] The synthesis of the parent compound, Nicorandil, typically involves a multi-step process starting from 2-aminoethanol.[14] A key final step is the condensation of 2-nitroxyethylamine with nicotinoyl chloride in pyridine.[12][14]

Illustrative Synthesis Protocol for Nicorandil (Parent Compound): Causality: This protocol illustrates a common strategy for synthesizing amide-containing nitrate esters, where protecting groups are used to prevent unwanted side reactions during nitration, followed by condensation to form the final product.

-

Protection of Amino Group: 2-aminoethanol is reacted with phthalic anhydride to protect the amino group.[12][14] This prevents the amine from reacting during the subsequent nitration step.

-

Nitration: The hydroxyl group of the protected aminoethanol is nitrated using a nitrating mixture (e.g., fuming nitric acid and sulfuric acid).[14]

-

Deprotection: The phthalyl protecting group is removed using hydrazine hydrate to yield 2-nitroxyethylamine.[12][14]

-

Condensation: 2-nitroxyethylamine is condensed with nicotinoyl chloride hydrochloride in a suitable solvent like pyridine to form Nicorandil.[14] The pyridine acts as a base to neutralize the HCl generated.

-

Purification: The final product is purified, often by recrystallization, to yield Nicorandil as a white crystalline powder.[12]

Pharmacological Action of the Parent Compound: Nicorandil

The pharmacological activity of this compound has not been extensively characterized in publicly available literature. Therefore, understanding the mechanism of the parent drug, Nicorandil, is essential context for any investigation into its metabolites. Nicorandil's therapeutic effects in treating angina stem from its dual-action mechanism.[2][5]

-

ATP-Sensitive Potassium (K-ATP) Channel Activation: Nicorandil opens K-ATP channels in the plasma membranes of vascular smooth muscle cells.[2][3] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium influx and leading to arterial vasodilation.[2][11] This reduces cardiac afterload.

-

Nitric Oxide (NO) Donation: The nitrate moiety in Nicorandil's structure allows it to act as an NO donor.[2][4] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which increases the production of cyclic guanosine monophosphate (cGMP).[4][15] Elevated cGMP levels lead to smooth muscle relaxation, causing potent venous and arterial vasodilation.[2] The venodilation reduces cardiac preload.

Caption: Dual mechanism of action of the parent drug, Nicorandil.

Analytical Methodologies

The accurate quantification of this compound is crucial for pharmacokinetic studies and as a reference standard in the quality control of Nicorandil formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[16][17][18]

General HPLC Workflow for Analysis

Causality: A reversed-phase HPLC method is typically chosen because it effectively separates polar to moderately nonpolar compounds like Nicorandil and its metabolites from the sample matrix. The use of a C8 or C18 column provides the necessary hydrophobic interaction for retention and separation. UV detection is suitable due to the presence of a chromophore (the pyridine ring) in the molecule.

Caption: General workflow for the HPLC analysis of Nicorandil and its metabolites.

Example HPLC Protocol

The following is a representative protocol for the analysis of Nicorandil and its related substances, which would be validated for the specific quantification of this compound.

-

Chromatographic Conditions:

-

Column: Inertsil C8, 250 x 4.6mm, 5µm particle size.[16] A C8 column is selected for robust separation of the main drug and its impurities.

-

Mobile Phase: A gradient elution is employed for optimal separation.[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 30°C.[16]

-

Detection Wavelength: 262 nm.[16] This wavelength provides good absorbance for the pyridine ring system.

-

-

Standard Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve and dilute in a suitable diluent (e.g., a mixture of mobile phase components) to create a stock solution.

-

Prepare a series of calibration standards by further diluting the stock solution to cover the expected concentration range of the analyte.

-

-

Sample Preparation:

-

For Tablets: Weigh and finely powder tablets. Extract the drug and its related substances using the diluent, sonicate to ensure complete dissolution, and filter prior to injection.[16]

-

For Biological Matrices (e.g., Plasma): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is required to remove proteins and other interfering substances before analysis.[18]

-

-

Validation:

-

The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness.[16]

-

References

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Nicorandil. Retrieved from [Link]

-

Frydman, A., & Chapelle, P. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J-33J. Retrieved from [Link]

-

Mukhopadhyay, S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 400-408. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicorandil. PubChem Compound Database. Retrieved from [Link]

-

Bel-Kacemi, H., et al. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20(Suppl 3), S34-S44. Retrieved from [Link]

-

Singh, S., et al. (2022). Pharmaceutical aspects of nicorandil. ResearchGate. Retrieved from [Link]

-

Al-Gareeb, A. I., et al. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Indian Journal of Pharmacology, 51(6), 365–371. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicorandil. Retrieved from [Link]

-

Frampton, J. E., Buckley, M. M., & Fitton, A. (1992). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs, 44(4), 625–655. Retrieved from [Link]

-

Rahman, N., Ahmad, Y., & Azmi, S. N. H. (2004). Selective and validated spectrophotometric methods for the determination of nicorandil in pharmaceutical formulations. The AAPS Journal, 6(4), e34. Retrieved from [Link]

-

PharmaCompass. (n.d.). Nicorandil. Retrieved from [Link]

-

Krishnaiah, Y. S. R., et al. (2003). HPLC Method for the Estimation of Nicorandil in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 65(4), 398-400. Retrieved from [Link]

-

Popa, M., et al. (2001). Original method for nicorandil synthesis. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 105(1), 169-171. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate). Retrieved from [Link]

-

HTS Biopharma. (n.d.). Nicorandil 6-Hydroxy Impurity. Retrieved from [Link]

-

Sahu, R., et al. (2002). Spectrophotometric Methods for the Estimation of Nicorandil in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 64(1), 103-104. Retrieved from [Link]

-

DrugFuture. (n.d.). Nicorandil. Retrieved from [Link]

-

Kinoshita, M., & Sakai, K. (1990). Pharmacology and therapeutic effects of nicorandil. Cardiovascular Drugs and Therapy, 4(4), 1075–1088. Retrieved from [Link]

-

ResearchGate. (2019). Simultaneous determination of nicorandil in pharmaceutical dosage form by HPLC method. Retrieved from [Link]

-

Drugs. (1992). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs, 44(4), 625-55. Retrieved from [Link]

-

Sastry, B. S., et al. (1999). Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences, 61(5), 303-305. Retrieved from [Link]

-

ResearchGate. (2001). Original method for nicorandil synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of nicorandil. Retrieved from [Link]

-

Chemsrc. (n.d.). Nicorandil. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicorandil - Wikipedia [en.wikipedia.org]

- 5. Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. This compound - CAS - 113743-17-2 | Axios Research [axios-research.com]

- 8. This compound [sincopharmachem.com]

- 9. htsbiopharma.com [htsbiopharma.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Nicorandil | 65141-46-0 [chemicalbook.com]

- 13. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. sphinxsai.com [sphinxsai.com]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

The Cardioprotective Mechanisms of Nicorandil in Cardiac Cells: A Technical Guide

Introduction: Clarifying the Active Moiety

This guide delves into the intricate molecular mechanisms by which the antianginal agent, Nicorandil, exerts its cardioprotective effects on cardiac cells. The initial topic of inquiry was the mechanism of "6-Hydroxy Nicorandil." However, a comprehensive review of the scientific literature reveals that the primary pharmacological activity is attributed to the parent compound, Nicorandil. The metabolism of Nicorandil proceeds principally through denitration, yielding metabolites that are generally considered pharmacologically inactive. As such, this guide will focus on the well-established and clinically significant mechanisms of Nicorandil.

Nicorandil is a unique cardiovascular drug, distinguished by its dual mechanism of action that combines the properties of a potassium channel activator and a nitric oxide (NO) donor.[1][2] This multifaceted activity underpins its efficacy in the treatment of angina pectoris and its recognized cardioprotective capabilities.[3][4] This document will provide a detailed exploration of these mechanisms, supported by experimental evidence and methodologies for researchers and drug development professionals.

The Dual-Pronged Mechanism of Nicorandil in Cardiomyocytes

Nicorandil's therapeutic effects stem from two primary, synergistic pathways: the activation of ATP-sensitive potassium (K-ATP) channels and the donation of nitric oxide.

ATP-Sensitive Potassium (K-ATP) Channel Activation

Nicorandil is a potent opener of K-ATP channels in the cardiovascular system.[5][6] These channels are crucial regulators of cellular excitability and are found in both the sarcolemma (cell membrane) and the inner mitochondrial membrane of cardiomyocytes.

-

Sarcolemmal K-ATP Channels: Activation of these channels leads to an efflux of potassium ions from the cardiomyocyte, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx. The subsequent decrease in intracellular calcium concentration leads to relaxation of vascular smooth muscle, resulting in arterial vasodilation, reduced afterload, and decreased myocardial oxygen demand.[1]

-

Mitochondrial K-ATP (mitoK-ATP) Channels: The opening of mitoK-ATP channels is a key component of Nicorandil's direct cardioprotective effects.[7][8] This action is central to the phenomenon of ischemic preconditioning, where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic events.[9] By activating these channels, Nicorandil helps to stabilize the mitochondrial membrane potential, reduce mitochondrial calcium overload, and decrease the production of reactive oxygen species (ROS) during periods of stress, such as ischemia-reperfusion injury.[7][8]

Nitric Oxide (NO) Donation

The nitrate moiety in Nicorandil's chemical structure enables it to act as an NO donor.[1][6] This pathway is analogous to that of traditional nitrate vasodilators.

-

Guanylate Cyclase Activation: Nicorandil-derived NO activates soluble guanylate cyclase in vascular smooth muscle cells.[1]

-

Increased cGMP Production: This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).[1]

-

Vasodilation: Elevated cGMP levels promote the relaxation of smooth muscle, primarily in the venous system. This venodilation reduces preload on the heart, decreasing ventricular wall tension and further alleviating myocardial oxygen demand.[2]

The combination of arterial vasodilation (via K-ATP channels) and venodilation (via NO donation) results in a balanced unloading of the heart.[10]

Visualizing the Signaling Pathways

The following diagram illustrates the dual mechanism of action of Nicorandil in a cardiac cell.

Caption: Workflow for evaluating Nicorandil's cardioprotective effects.

Summary of Quantitative Data

The following table summarizes key quantitative findings from studies on Nicorandil's effects.

| Parameter | Effect of Nicorandil | Dose/Concentration | Significance | Reference |

| No-Reflow Rate (Post-PCI) | Significantly decreased rate of no-reflow | Oral administration prior to PCI | P=0.036 | [3][11] |

| Left Ventricular Ejection Fraction (LVEF) | Significantly increased 3 months post-PCI | Oral administration prior to PCI | P<0.01 | [11] |

| Coronary Artery Diameter | 10-15% increase in mean luminal diameter | 20 mg single dose | - | [10] |

| Myocardial Infarct Size | Significantly smaller in Nicorandil group | 6 mg IV bolus + 6 mg/h infusion | P=0.022 | [12] |

| Myocardial Perfusion Grade (TIMI 3) | Significantly higher in Nicorandil group | 2 mg intracoronary infusion | P<0.01 | [13] |

Conclusion

Nicorandil's robust cardioprotective and antianginal effects are a direct consequence of its unique dual mechanism of action. By activating both sarcolemmal and mitochondrial K-ATP channels, it effectively reduces myocardial oxygen demand and confers direct cellular protection against ischemic injury. Concurrently, its function as a nitric oxide donor contributes to preload reduction and enhanced coronary blood flow. This multifaceted pharmacological profile makes Nicorandil a valuable agent in the management of ischemic heart disease. The experimental frameworks provided herein offer a robust starting point for further research into the nuanced applications and molecular intricacies of this important cardiovascular therapeutic.

References

-

Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention. Med Sci Monit. 2017 Jun 15:23:2924-2930. [Link]

-

Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy. J Cardiovasc Pharmacol Ther. 2016 Nov;21(6):549-562. [Link]

-

Nicorandil protects ATP-sensitive potassium channels against oxidation-induced dysfunction in cardiomyocytes of aging rats. Biogerontology. 2009 Oct;10(5):537-47. [Link]

-

What is the mechanism of Nicorandil? Patsnap Synapse. [Link]

-

What is the mechanism of action (MOA) of Nicorandil? Dr.Oracle. [Link]

-

Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels. J Am Coll Cardiol. 2000 Feb;35(2):514-8. [Link]

-

Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects. Drugs. 2000 Jul;60(1):153-74. [Link]

-

Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention. Semantic Scholar. [Link]

-

Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Indian J Pharmacol. 2019 Nov-Dec; 51(6): 365–370. [Link]

-

Mechanism of action of nicorandil. ResearchGate. [Link]

-

Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review. 2018; 13(1): 32–38. [Link]

-

Nicorandil. Hypertension. 2005;46:466–467. [Link]

-

Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention. Med Sci Monit. 2017; 23: 2924–2930. [Link]

-

Nicorandil: An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects. ResearchGate. [Link]

-

Effect of nicorandil on action potential and DADs in single cardiac ventricular myocytes. ResearchGate. [Link]

-

Cardioprotective and Antianginal Efficacy of Nicorandil: A Comprehensive Review. J Cardiovasc Pharmacol. 2023 Aug 1;82(2):74-81. [Link]

-

ATP-sensitive K+ channel openers: old drugs with new clinical benefits for the heart. Nihon Yakurigaku Zasshi. 2004 May;123(5):317-23. [Link]

-

Effects of Nicorandil Administration on Infarct Size in Patients With ST-Segment–Elevation Myocardial Infarction Undergoing Primary Percutaneous Coronary Intervention: The CHANGE Trial. J Am Heart Assoc. 2022 Sep 20;11(18):e026281. [Link]

-

Intracoronary nicorandil prior to reperfusion in acute myocardial infarction. EuroIntervention. 2006 May;2(1):82-6. [Link]

-

Nicorandil in improving angina pectoris and vascular endothelial function in elderly diabetes mellitus patients with coronary heart disease. Panminerva Med. 2023 Jun;65(2):247-252. [Link]

-

Predominant mechanism of action of nicorandil in different experimental models. ResearchGate. [Link]

Sources

- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicorandil protects ATP-sensitive potassium channels against oxidation-induced dysfunction in cardiomyocytes of aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. eurointervention.pcronline.com [eurointervention.pcronline.com]

An In-depth Technical Guide to 6-Hydroxy Nicorandil: Elucidating its Role as a Key Nicorandil Metabolite

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil, a cornerstone in the management of angina pectoris, exhibits a unique dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide donor.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. While the denitration pathway of Nicorandil is well-documented, the role and characteristics of its oxidative metabolites, specifically 6-Hydroxy Nicorandil, remain a subject of focused investigation. This technical guide provides a comprehensive exploration of this compound, synthesizing current knowledge on its metabolic formation, physicochemical properties, and the analytical methodologies required for its study. We delve into the causality behind experimental design for metabolite analysis and propose robust protocols to empower researchers in the field of drug metabolism and pharmacokinetics.

The Metabolic Fate of Nicorandil: Pathways to Inactivation and Transformation

Nicorandil undergoes extensive hepatic metabolism following oral administration.[3] The biotransformation is rapid, contributing to a relatively short elimination half-life of approximately one hour.[4][5] The metabolic clearance of Nicorandil is primarily governed by two major pathways, with a less characterized but significant oxidative route.

Dominant Metabolic Pathways

-

Denitration: The principal metabolic route is denitration, which cleaves the nitrate ester group to form the pharmacologically inactive metabolite, 2-nicotinamidoethanol.[3][4] This metabolite is the major Nicorandil-related compound found excreted in urine.[4][6]

-

Nicotinamide Pathway: Following denitration, the resulting 2-nicotinamidoethanol can enter the nicotinamide metabolism pathway. This leads to the formation of several derivatives, including nicotinic acid, nicotinuric acid, and N-methylnicotinamide, which are subsequently eliminated.[3]

The Oxidative Pathway: Formation of this compound

In addition to denitration, Nicorandil is subject to oxidative metabolism, yielding this compound.[7][8] This hydroxylation occurs on the pyridine ring of the molecule. The formation of hydroxylated metabolites is a common reaction in Phase I drug metabolism, often catalyzed by the Cytochrome P450 (CYP) enzyme superfamily.[9][10][11] While the specific CYP isoforms responsible for the 6-hydroxylation of Nicorandil have not been definitively identified in the reviewed literature, CYP3A4, CYP2D6, and members of the CYP2C family are common catalysts for such reactions on a wide array of xenobiotics.[10][11] The involvement of these enzymes represents a critical area for future pharmacogenetic and drug-drug interaction studies.

The overall metabolic transformation of Nicorandil is illustrated in the diagram below.

Caption: Metabolic pathways of Nicorandil.

Profile of this compound

Understanding the physicochemical and pharmacological properties of a metabolite is crucial for assessing its potential contribution to the parent drug's efficacy or toxicity profile.

Physicochemical Characteristics

Quantitative data available for this compound is summarized in the table below. This information is fundamental for the procurement or synthesis of a reference standard, which is indispensable for analytical method development.[8][12]

| Parameter | Value | Source |

| Chemical Name | 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide | [12] |

| CAS Number | 113743-17-2 | [8][12] |

| Molecular Formula | C₈H₉N₃O₅ | [8][12] |

| Molecular Weight | 227.17 g/mol | [8][12] |

Pharmacological Activity

The pharmacological activity of this compound has not been extensively characterized in the public domain literature. While the denitrated metabolite is known to be inactive, the activity of the hydroxylated form remains an open question.[4] Hydroxylation can, in some cases, lead to metabolites with retained, reduced, or even enhanced pharmacological activity compared to the parent compound. Determining whether this compound contributes to the vasodilation or cardioprotective effects of Nicorandil requires dedicated in vitro and in vivo studies. Key experiments would involve assessing its activity on ATP-sensitive potassium channels (K-ATP) and its ability to donate nitric oxide.

Analytical Methodologies for Metabolite Quantification

The robust quantification of this compound in biological matrices is a prerequisite for detailed pharmacokinetic and metabolism studies. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[13]

Rationale for a Dedicated Analytical Method

Developing a method to simultaneously quantify the parent drug and its metabolite is essential for several reasons:

-

Pharmacokinetic Profiling: To accurately determine the formation and elimination rates of the metabolite relative to the parent drug.

-

Metabolic Phenotyping: To investigate the influence of genetic polymorphisms in metabolizing enzymes (e.g., CYPs) on the metabolic ratio of parent to metabolite.

-

Drug-Drug Interaction Studies: To assess how co-administered drugs that inhibit or induce specific CYP enzymes affect the metabolic profile of Nicorandil.

Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines a systematic approach to developing a method for the simultaneous determination of Nicorandil and this compound in human plasma.

Objective: To develop and validate a simple, precise, and accurate reversed-phase HPLC method with UV detection.

Materials:

-

Nicorandil Reference Standard (e.g., from British Pharmacopoeia).

-

This compound Reference Standard (requires custom synthesis or specialized supplier).[12]

-

Internal Standard (IS), e.g., Metronidazole.[14]

-

HPLC-grade Acetonitrile and Methanol.

-

HPLC-grade water.

-

Phosphate buffer components (e.g., Potassium Dihydrogen Orthophosphate).[14]

-

Human plasma (drug-free).

Instrumentation:

-

HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Reversed-phase C8 or C18 column (e.g., Inertsil C8, 250 x 4.6mm, 5µm).[13]

Method Development Steps:

-

Wavelength Selection:

-

Prepare standard solutions of Nicorandil and this compound in the mobile phase.

-

Scan each solution across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ-max).

-

Select an optimal wavelength for detection, often the λ-max of the primary analyte (Nicorandil, ~262 nm), ensuring adequate sensitivity for the metabolite.[13]

-

-

Mobile Phase Optimization (Gradient Elution):

-

Rationale: Gradient elution is often necessary to achieve good resolution between the more lipophilic parent drug and its more polar hydroxylated metabolite within a reasonable run time.

-

Solvent A: Phosphate buffer (e.g., 20 mM, pH 6.4).[13]

-

Solvent B: Acetonitrile.

-

Initial Gradient: Start with a low percentage of Solvent B (e.g., 10%) and linearly increase to a high percentage (e.g., 70%) over 15-20 minutes.

-

Optimization: Adjust the gradient slope, initial and final conditions, and flow rate (e.g., 1.0 mL/min) to achieve a resolution factor (Rs) > 1.5 between all peaks (Metabolite, Parent, IS).

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: This technique is fast and effective for removing the majority of plasma proteins that can interfere with the analysis and damage the HPLC column.

-

To 200 µL of plasma, add 50 µL of IS working solution.

-

Add 600 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.

-

-

Method Validation (ICH Guidelines):

-

Specificity: Analyze blank plasma to ensure no endogenous peaks interfere with the analytes or IS.

-

Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of both analytes (e.g., 5-500 ng/mL). Plot the peak area ratio (analyte/IS) against concentration and determine the correlation coefficient (r² > 0.99).

-

Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in quintuplicate. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should be <15% (<20% for LLOQ).

-

Recovery: Compare the analyte peak area from extracted samples to that of unextracted standards to determine the efficiency of the sample preparation method.

-

Stability: Evaluate the stability of analytes in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

-

Caption: Workflow for HPLC analysis of Nicorandil and its metabolite.

The Imperative of a Certified Reference Standard

Accurate analytical measurement is impossible without a well-characterized reference standard. For novel or rare metabolites like this compound, this often requires custom synthesis.[12]

Synthesis and Characterization Protocol

1. Synthesis:

-

A potential synthetic route could involve the controlled oxidation of a suitable Nicorandil precursor or direct oxidation of Nicorandil using specific reagents that favor hydroxylation at the 6-position of the pyridine ring. The exact methodology would need to be developed by synthetic organic chemists.

2. Isolation and Purification:

-

Following the reaction, the crude product would be subjected to purification techniques such as flash column chromatography or preparative HPLC to isolate this compound with high purity.

3. Structural Characterization and Certification:

-

Identity Confirmation: Use Mass Spectrometry (MS) to confirm the molecular weight (227.17 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, including the position of the hydroxyl group.

-

Purity Assessment: Employ HPLC-UV to determine the purity of the synthesized material. The purity should ideally be >98% for use as a quantitative reference standard.

-

Content Assignment: If used as a primary standard, quantitative NMR (qNMR) or mass balance approach would be used to assign a precise content value.

Conclusion and Future Directions

This compound is an oxidative metabolite of Nicorandil, formed via a likely Cytochrome P450-mediated pathway. While its physicochemical properties are defined, its pharmacological contribution to Nicorandil's therapeutic profile remains a critical knowledge gap. The advancement of research in this area hinges on the availability of a certified reference standard and the application of robust, validated analytical methods to accurately measure its concentration in biological systems.

Future research should focus on:

-

Identifying the specific CYP450 isoforms responsible for 6-hydroxylation.

-

Characterizing the pharmacological activity of this compound at K-ATP channels and as a potential NO donor.

-

Conducting clinical pharmacokinetic studies to understand the variability in its formation and its potential clinical implications.

By systematically addressing these areas, the scientific community can build a complete picture of Nicorandil's disposition in the body, ultimately enhancing its safe and effective use in treating cardiovascular disease.

References

-

Nicorandil - BioPharma Notes. (2020-08-11). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 47528, Nicorandil. Available from: [Link]

-

Nicorandil - Deranged Physiology. Available from: [Link]

-

de Fátima, Â., Modolo, L. V., da Silva, G. R., de Souza, G. E., de Lacerda, D. I., Martins, N. R., & de Siqueira, J. M. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & medicinal chemistry, 22(9), 2647–2654. Available from: [Link]

-

Frydman, A. M. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of cardiovascular pharmacology, 20 Suppl 3, S34–S44. Available from: [Link]

-

Frydman, A. M., Chapelle, P., Diekmann, H., Bruno, R., Thebault, J. J., Bouthier, J., Caplain, H., Ungethuem, W., Gaillard, C., & Le Liboux, A. (1989). Pharmacokinetics of nicorandil. The American journal of cardiology, 63(21), 25J–33J. Available from: [Link]

-

Various Authors. (2024). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. ResearchGate. Available from: [Link]

-

Bachert, E. L., & Fung, H. L. (1993). Hemodynamic tolerance and pharmacokinetics of nicorandil in experimental heart failure. Pharmaceutical research, 10(11), 1583–1588. Available from: [Link]

-

Cynshi, O., Senges, J., & Schlepper, M. (1992). Clinical pharmacology of nicorandil in patients with congestive heart failure. Journal of cardiovascular pharmacology, 20 Suppl 3, S63–S68. Available from: [Link]

-

El-Gowilly, S. M., El-Gowelli, H. M., & El-Mas, M. M. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Pharmacology & therapeutics, 203, 107387. Available from: [Link]

-

Kukovetz, W. R., Holzmann, S., & Pöch, G. (1992). Molecular mechanism of action of nicorandil. Journal of cardiovascular pharmacology, 20 Suppl 3, S1–S7. Available from: [Link]

-

Various Authors. (2024). Pharmaceutical aspects of nicorandil. ResearchGate. Available from: [Link]

-

Various Authors. (2024). Nicorandil – Review of Pharmacological Properties and Clinical Applications. ResearchGate. Available from: [Link]

-

What is the mechanism of Nicorandil? - Patsnap Synapse. (2024-07-17). Available from: [Link]

- Rao, A. S., & Sankar, D. G. (2013). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 435-441.

-

What is the mechanism of action (MOA) of Nicorandil? - Dr.Oracle. (2025-09-20). Available from: [Link]

-

Nicorandil. Wikipedia. Available from: [Link]

-

Various Authors. (2024). Nicorandil. ResearchGate. Available from: [Link]

-

Taira, N. (1989). Pharmacology and therapeutic effects of nicorandil. The American journal of cardiology, 63(21), 18J–24J. Available from: [Link]

-

Goa, K. L., & quiescent, P. (1994). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs, 47(2), 330–355. Available from: [Link]

-

Nicorandil. Wikipedia. Available from: [Link]

-

Rahman, N., Ahmad, Y., & Azmi, S. N. (2009). Selective and validated spectrophotometric methods for the determination of nicorandil in pharmaceutical formulations. Chemical and Pharmaceutical Bulletin, 57(7), 689–694. Available from: [Link]

- Popovici, I., Saramet, I., & Nitescu, M. (1998). Original method for nicorandil synthesis. Farmacia, 46(3), 43-48.

-

Dababneh, Y., Al-Gharaibeh, A., Abuarab, N., Al-Zoubi, M., & Al-Jarrah, M. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Neurochemistry international, 174, 105697. Available from: [Link]

- Krishnaiah, Y. S. R., Rama, B., Raju, V., Jayaram, B., Bhaskar, P., & Mohan Rao, P. M. (2003). HPLC Method for the Estimation of Nicorandil in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 65(3), 268-271.

-

Various Authors. (2024). Predominant mechanism of action of nicorandil in different experimental models. ResearchGate. Available from: [Link]

-

Nicorandil 6-Hydroxy Impurity. HTS Biopharma. Available from: [Link]

-

nicorandil impurity standard. British Pharmacopoeia. Available from: [Link]

-

Spectrophotometric methods for the estimation of nicorandil in tablet dosage forms. (PDF). Available from: [Link]

-

Cytochrome P450 Drug Metabolism. DynaMed. (2023-05-22). Available from: [Link]

-

Nicorandil. GPnotebook. (2023-11-24). Available from: [Link]

-

Rahman, N., Ahmad, Y., & Azmi, S. N. (2009). Selective and validated spectrophotometric methods for the determination of nicorandil in pharmaceutical formulations. Chemical & pharmaceutical bulletin, 57(7), 689–694. Available from: [Link]

-

Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences. (1999). Available from: [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available from: [Link]

-

NICORANDIL. precisionFDA. Available from: [Link]

-

nicorandil. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

Prejbeanu, R., & Șerban, D. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Medicina (Kaunas, Lithuania), 59(5), 957. Available from: [Link]

-

Reference Standards catalogue search. British Pharmacopoeia. Available from: [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Nicorandil [medbox.iiab.me]

- 3. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. dynamed.com [dynamed.com]

- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. htsbiopharma.com [htsbiopharma.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. asianpubs.org [asianpubs.org]

An Investigative Guide to the Pharmacological Profile of 6-Hydroxy Nicorandil

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Charting Unexplored Territory in Cardioprotection

Nicorandil, a cornerstone in the management of angina, presents a unique dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] Its clinical efficacy is well-documented, yet the pharmacological landscape of its metabolites remains largely uncharted. This guide focuses on a specific, yet poorly understood, metabolite: 6-Hydroxy Nicorandil. While the parent compound has been extensively studied, this compound exists as a chemical entity with a conspicuous absence of pharmacological data in the public domain.

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the established pharmacological profile of Nicorandil, offering a foundational understanding of the chemical scaffold's known biological activities. Secondly, and more critically, it outlines a proposed investigative framework for the systematic characterization of this compound. For the researcher and drug development professional, this guide is intended to be both a repository of current knowledge and a roadmap for future discovery.

Part 1: The Established Profile of the Parent Compound, Nicorandil

A thorough understanding of Nicorandil is paramount before embarking on the investigation of its metabolites. Nicorandil's therapeutic effects stem from its hybrid nature, engaging two distinct signaling pathways to induce vasodilation and cardioprotection.[1]

Dual Mechanism of Action

Nicorandil's pharmacological elegance lies in its ability to:

-

Activate ATP-sensitive potassium (K-ATP) channels: This leads to hyperpolarization of vascular smooth muscle cells, causing arterial vasodilation and a reduction in afterload.[3]

-

Act as a nitric oxide (NO) donor: The nitrate moiety in its structure facilitates the release of NO, which stimulates guanylate cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and results in venous vasodilation, thereby reducing preload.[3]

This dual action provides a balanced unloading of the heart and improves coronary blood flow.[4][5]

Pharmacokinetics and Metabolism

Nicorandil is rapidly and almost completely absorbed after oral administration, with a bioavailability of 75-80%.[6] It undergoes extensive hepatic metabolism, primarily through denitration to form the inactive metabolite, N-(2-hydroxyethyl) nicotinamide.[3][7] Other metabolites are formed through the nicotinamide pathway.[7] The parent drug has a relatively short half-life of approximately one hour.[6]

The metabolic pathway leading to this compound is not well-documented in publicly available literature, suggesting it may be a minor metabolite or formed under specific physiological conditions.

Cardiovascular Effects

The primary cardiovascular effects of Nicorandil include:

-

Coronary and peripheral vasodilation: This leads to a reduction in both preload and afterload.[4]

-

Cardioprotection: Nicorandil has been shown to mimic ischemic preconditioning, protecting the myocardium from ischemia-reperfusion injury.[6] This effect is largely attributed to the opening of mitochondrial K-ATP channels.[1]

-

Anti-anginal effects: By improving the myocardial oxygen supply-demand balance, Nicorandil effectively reduces the symptoms of angina.[5][8]

The following diagram illustrates the established signaling pathway of Nicorandil.

Part 2: An Investigative Workflow for this compound

Given the absence of pharmacological data for this compound, a systematic, multi-tiered approach is required to elucidate its potential biological activity. The following proposed workflow is designed to be a comprehensive guide for researchers.

Tier 1: In Vitro Characterization

The initial phase of investigation should focus on in vitro assays to determine the fundamental pharmacological properties of this compound.

Rationale: The primary mechanism of the parent compound involves K-ATP channel activation. It is crucial to determine if the hydroxylated metabolite retains this activity.

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Culture: Utilize a cell line expressing the relevant K-ATP channel subunits (e.g., Kir6.2/SUR2A for cardiac channels, Kir6.2/SUR2B for smooth muscle channels), such as HEK293 cells or isolated vascular smooth muscle cells.

-

Whole-Cell Patch-Clamp:

-

Prepare intracellular and extracellular solutions with appropriate ionic compositions.

-

Establish a whole-cell patch-clamp configuration.

-

Apply voltage ramps to elicit K+ currents.

-

Apply a known K-ATP channel opener (e.g., pinacidil) as a positive control and a blocker (e.g., glibenclamide) as a negative control.

-

Perfuse cells with varying concentrations of this compound and record changes in outward K+ current.

-

-

Data Analysis: Construct dose-response curves to determine the EC50 for K-ATP channel activation.

Rationale: The nitrate moiety is essential for Nicorandil's NO-donating properties. The presence of a hydroxyl group on the pyridine ring may influence this activity.

Experimental Protocol: Griess Assay

-

Sample Preparation: Incubate this compound in a buffered solution, with and without a source of thiols (e.g., L-cysteine), which can facilitate NO release from organic nitrates.

-

Griess Reaction:

-

Take aliquots of the incubation mixture at various time points.

-

Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm, which is proportional to the nitrite concentration (a stable breakdown product of NO).

-

-

Data Analysis: Compare the rate of nitrite formation with that of Nicorandil and a known NO donor (e.g., sodium nitroprusside).

Tier 2: Ex Vivo Functional Assays

Should in vitro activity be confirmed, the next logical step is to assess the functional consequences in isolated tissues.

Rationale: To determine if the potential K-ATP channel opening and/or NO-donating properties translate into vasodilation.

Experimental Protocol: Organ Bath Studies

-

Tissue Preparation: Isolate arterial (e.g., coronary, mesenteric) and venous (e.g., saphenous) rings from a suitable animal model (e.g., rat, rabbit).

-

Organ Bath Setup:

-

Mount the vascular rings in an organ bath containing physiological salt solution, gassed with 95% O2/5% CO2 at 37°C.

-

Connect the tissues to isometric force transducers to record tension.

-

Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine, U46619).

-

-

Drug Application:

-

Once a stable contraction is achieved, add cumulative concentrations of this compound.

-

Record the relaxation response.

-

To dissect the mechanism, repeat the experiment in the presence of a K-ATP channel blocker (glibenclamide) or a guanylate cyclase inhibitor (ODQ).

-

-

Data Analysis: Generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) of vasodilation.

The following diagram outlines the proposed experimental workflow for characterizing this compound.

Tier 3: In Vivo Cardiovascular Profiling

Positive ex vivo results would warrant investigation in a whole-animal model to understand the systemic effects.

Rationale: To assess the integrated cardiovascular response to this compound.

Experimental Protocol: Instrumented Animal Model

-

Animal Preparation: Use an anesthetized, instrumented animal model (e.g., rat, dog) with catheters for drug administration and blood pressure monitoring, and ECG leads for heart rate.

-

Drug Administration: Administer increasing doses of this compound intravenously or orally.

-

Data Acquisition: Continuously record mean arterial pressure, systolic and diastolic blood pressure, and heart rate.

-

Data Analysis: Quantify the dose-dependent changes in hemodynamic parameters.

Rationale: To determine if this compound possesses the cardioprotective properties of its parent compound.

Experimental Protocol: Ischemia-Reperfusion Injury Model

-

Model Induction: In an anesthetized animal, induce regional myocardial ischemia by ligating a coronary artery for a defined period, followed by reperfusion.

-

Treatment Groups:

-

Sham (no ischemia-reperfusion).

-

Vehicle control (ischemia-reperfusion + vehicle).

-

This compound treated (ischemia-reperfusion + drug administered before or during ischemia).

-

-

Endpoint Analysis:

-

Measure infarct size (e.g., using TTC staining).

-

Assess cardiac function (e.g., via echocardiography).

-

Measure biomarkers of cardiac injury (e.g., troponins).

-

-

Data Analysis: Compare the extent of myocardial injury and dysfunction between the treatment and control groups.

Quantitative Data Summary

As no experimental data for this compound is available, the following table for Nicorandil is provided as a reference for the types of quantitative data that should be generated for its hydroxylated metabolite.

| Parameter | Nicorandil | This compound |

| Pharmacokinetics | ||

| Bioavailability | 75-80%[6] | To be determined |

| Half-life | ~1 hour[6] | To be determined |

| In Vitro Activity | ||

| K-ATP Channel EC50 | To be determined from literature | To be determined |

| NO Release Rate | To be determined from literature | To be determined |

| Ex Vivo Activity | ||

| Vasodilation EC50 | To be determined from literature | To be determined |

| In Vivo Effects | ||

| Change in MAP | Dose-dependent decrease[4] | To be determined |

| Infarct Size Reduction | Significant[4] | To be determined |

Conclusion: A Call to Investigation

The pharmacological profile of this compound represents a significant knowledge gap in the field of cardiovascular pharmacology. While the parent compound, Nicorandil, is a well-characterized and effective anti-anginal agent, the activity of its hydroxylated metabolite is unknown. The investigative workflow proposed in this guide provides a robust and scientifically sound framework for elucidating the potential therapeutic relevance of this compound. By systematically applying these established methodologies, the research community can begin to unravel the pharmacological secrets of this compound and potentially uncover a new chapter in the story of this important class of cardioprotective agents.

References

-

Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. PubMed. [Link]

-

Nicorandil | C8H9N3O4 | CID 47528. PubChem. [Link]

-

Nicorandil analogues containing NO-donor furoxans and related furazans. PubMed. [Link]

-

Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers | Request PDF. ResearchGate. [Link]

-

Nicorandil. BioPharma Notes. [Link]

-

Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. National Institutes of Health. [Link]

-

Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. PubMed. [Link]

-

About nicorandil. NHS. [Link]

-

Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Medicine Science. [Link]

-

Nicorandil. Wikipedia. [Link]

-

Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention. National Institutes of Health. [Link]

-

Pharmacology and therapeutic effects of nicorandil. PubMed. [Link]

Sources

- 1. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicorandil - BioPharma Notes [biopharmanotes.com]

- 4. Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and therapeutic effects of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicorandil - Wikipedia [en.wikipedia.org]

- 7. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. About nicorandil - NHS [nhs.uk]

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 6-Hydroxy Nicorandil

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro studies on 6-Hydroxy Nicorandil, a metabolite of the antianginal drug Nicorandil. This document is intended for researchers, scientists, and drug development professionals engaged in characterizing the metabolic and pharmacological profile of this compound. The guide outlines detailed, step-by-step methodologies for essential in vitro assays, including metabolic stability assessments in human liver microsomes and hepatocytes, and functional assays to probe its activity at known targets of the parent drug. Emphasis is placed on the scientific rationale behind experimental design, ensuring data integrity and reproducibility. The protocols described herein are designed to be self-validating, incorporating appropriate controls and analytical methodologies. Visual aids in the form of tables and Graphviz diagrams are provided to clarify experimental workflows and data interpretation.

Introduction: The Rationale for Studying this compound

Nicorandil is a unique antianginal agent with a dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] Its therapeutic effects are attributed to arterial and venous vasodilation, which reduces both preload and afterload on the heart.[3] The metabolism of Nicorandil is a critical determinant of its pharmacokinetic profile and overall therapeutic efficacy. Preliminary studies in both animals and humans have indicated that the primary biotransformation pathways involve denitration, followed by integration into the nicotinamide metabolic pathway.[4]

One of the identified metabolites is this compound.[5][6][7] Understanding the biological activity and metabolic fate of this metabolite is paramount for a complete comprehension of Nicorandil's pharmacology and for identifying any potential safety liabilities. Preliminary in vitro studies are the foundational step in this characterization, providing crucial data on its intrinsic stability and potential pharmacological activity before advancing to more complex in vivo models. This guide will detail the necessary in vitro experiments to build a foundational understanding of this compound.

Core Experimental Objectives

The primary goals of these preliminary in vitro studies are:

-

To determine the metabolic stability of this compound in key metabolically active systems, such as human liver microsomes and primary hepatocytes. This will provide an initial assessment of its potential for hepatic clearance.

-

To identify the major enzyme systems responsible for the further metabolism of this compound, with a focus on Cytochrome P450 (CYP) and aldehyde oxidase (AO) enzymes.[8][9]

-

To evaluate the pharmacological activity of this compound at the known targets of Nicorandil, namely ATP-sensitive potassium (K-ATP) channels and its ability to act as an NO donor.[10]

Essential Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the table below. It is crucial to use high-purity reagents and calibrated equipment to ensure the accuracy and reproducibility of the experimental results.

| Category | Item | Supplier Examples | Purpose |

| Test Compound | This compound | Santa Cruz Biotechnology, HTS Biopharma | The metabolite of interest for all assays. |

| Nicorandil | Sigma-Aldrich, LGC Standards | Parent drug for use as a positive control in functional assays. | |

| In Vitro Systems | Pooled Human Liver Microsomes (HLM) | Corning, BioIVT | Source of phase I and some phase II metabolic enzymes. |

| Cryopreserved Human Hepatocytes | Thermo Fisher Scientific, Lonza | A more complete in vitro model expressing a wider range of metabolic enzymes and transporters.[11] | |

| Enzyme Cofactors | NADPH Regenerating System (e.g., G-6-P, G-6-P dehydrogenase) | Sigma-Aldrich | Essential cofactor for CYP enzyme activity. |

| UDPGA (Uridine 5'-diphosphoglucuronic acid) | Sigma-Aldrich | Cofactor for UGT-mediated glucuronidation. | |

| Cell Culture | Hepatocyte Culture Medium (e.g., Williams' E Medium) | Thermo Fisher Scientific | For thawing and maintaining viable hepatocytes. |

| Analytical | Acetonitrile (HPLC grade) | Fisher Scientific | Mobile phase component for LC-MS/MS analysis. |

| Formic Acid (LC-MS grade) | Fisher Scientific | Mobile phase additive to improve ionization. | |

| Deionized Water (18.2 MΩ·cm) | In-house water purification system | Mobile phase component. | |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system | Agilent, Waters | For separation of analytes.[12][13] |

| Tandem Mass Spectrometer (MS/MS) | Sciex, Thermo Fisher Scientific | For sensitive and specific detection and quantification of analytes.[14] | |

| UV-Visible Spectrophotometer | Beckman Coulter, Agilent | For quantification in certain colorimetric assays.[15] | |

| Plate Reader (absorbance, fluorescence, luminescence) | Molecular Devices, BioTek | For high-throughput screening and functional assays. | |

| CO2 Incubator | Thermo Fisher Scientific | For maintaining cell culture conditions. | |

| Water Bath | VWR | For incubations at controlled temperatures. |

Experimental Protocols

Metabolic Stability in Human Liver Microsomes

Rationale: This assay provides a first-pass assessment of the intrinsic clearance of this compound by hepatic phase I enzymes, primarily CYPs.[16][17] A high rate of depletion suggests that the compound is likely to be rapidly cleared by the liver in vivo.

Experimental Workflow:

Caption: Workflow for assessing the metabolic stability of this compound in cryopreserved human hepatocytes.

Step-by-Step Protocol:

-

Cell Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed hepatocyte culture medium.

-

Determine cell viability and count using a method such as trypan blue exclusion.

-

Plate the hepatocytes at a desired density (e.g., 0.5 x 10^6 cells/mL) in collagen-coated plates.

-

Allow the cells to attach and acclimate in a CO2 incubator for at least 3 hours.

-

-

Incubation:

-

Remove the plating medium and replace it with fresh, pre-warmed medium containing this compound at a final concentration of 1 µM.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), collect both the supernatant and the cell lysate.

-

-

Sample Analysis:

-

Quench the metabolic activity by adding ice-cold acetonitrile with an internal standard to both the supernatant and the cell lysate.

-

Combine the supernatant and lysate for a total well content analysis.

-

Process the samples as described for the microsomal assay (centrifugation and analysis of the supernatant by LC-MS/MS).

-

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance (CLint) expressed as µL/min/10^6 cells.

Preliminary Assessment of Pharmacological Activity